3-Bromo-4-[(2-fluorobenzyl)oxy]-5-methoxybenzaldehyde
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Overview
Description
3-Bromo-4-[(2-fluorobenzyl)oxy]-5-methoxybenzaldehyde is an organic compound with the molecular formula C15H12BrFO3. It is a derivative of benzaldehyde, featuring bromine, fluorine, and methoxy substituents. This compound is of interest in various fields of scientific research due to its unique chemical structure and properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-4-[(2-fluorobenzyl)oxy]-5-methoxybenzaldehyde typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 3-bromo-4-hydroxy-5-methoxybenzaldehyde and 2-fluorobenzyl bromide.
Reaction Conditions: The key reaction involves the nucleophilic substitution of the hydroxyl group with the 2-fluorobenzyl group.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions for higher yields and purity, and ensuring the process is cost-effective and environmentally friendly.
Chemical Reactions Analysis
Types of Reactions
3-Bromo-4-[(2-fluorobenzyl)oxy]-5-methoxybenzaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The bromine atom can be substituted with other nucleophiles through reactions such as the Suzuki-Miyaura coupling.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: The Suzuki-Miyaura coupling typically involves palladium catalysts and boronic acids or esters.
Major Products
Oxidation: 3-Bromo-4-[(2-fluorobenzyl)oxy]-5-methoxybenzoic acid.
Reduction: 3-Bromo-4-[(2-fluorobenzyl)oxy]-5-methoxybenzyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-Bromo-4-[(2-fluorobenzyl)oxy]-5-methoxybenzaldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It can be used in the study of enzyme interactions and as a probe in biochemical assays.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-Bromo-4-[(2-fluorobenzyl)oxy]-5-methoxybenzaldehyde depends on its specific application. In biochemical assays, it may interact with enzymes or receptors, altering their activity. The molecular targets and pathways involved would vary based on the specific biological context .
Comparison with Similar Compounds
Similar Compounds
3-Bromo-4-[(3-fluorobenzyl)oxy]-5-methoxybenzaldehyde: Similar structure but with the fluorine atom in a different position.
3-Bromo-4-[(2-chlorobenzyl)oxy]-5-methoxybenzaldehyde: Similar structure but with a chlorine atom instead of fluorine.
3-Bromo-4-[(2-fluorobenzyl)oxy]-5-hydroxybenzaldehyde: Similar structure but with a hydroxyl group instead of a methoxy group.
Uniqueness
The unique combination of bromine, fluorine, and methoxy substituents in 3-Bromo-4-[(2-fluorobenzyl)oxy]-5-methoxybenzaldehyde imparts distinct chemical properties, making it valuable for specific synthetic and research applications .
Properties
IUPAC Name |
3-bromo-4-[(2-fluorophenyl)methoxy]-5-methoxybenzaldehyde |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12BrFO3/c1-19-14-7-10(8-18)6-12(16)15(14)20-9-11-4-2-3-5-13(11)17/h2-8H,9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SSYNEHJVJMNYRQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=CC(=C1)C=O)Br)OCC2=CC=CC=C2F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12BrFO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.16 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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